4-Chloro-6-methylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylpyridine-2-sulfonyl chloride typically involves the chlorination of 6-methylpyridine followed by sulfonation. One common method includes the reaction of 6-methylpyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The starting materials are often sourced in bulk to reduce costs and ensure a steady supply for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often employed in reduction reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Produced by the reaction with alcohols.
Sulfonothioates: Result from the reaction with thiols.
Scientific Research Applications
4-Chloro-6-methylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar in structure but with a carbonyl chloride group instead of a sulfonyl chloride group.
6-Chloro-2-methylpyridine-3-sulfonyl chloride: Differing in the position of the chloro and methyl groups on the pyridine ring.
Uniqueness: 4-Chloro-6-methylpyridine-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chloro and sulfonyl chloride groups makes it a versatile intermediate for various chemical syntheses.
Properties
Molecular Formula |
C6H5Cl2NO2S |
---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
4-chloro-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-5(7)3-6(9-4)12(8,10)11/h2-3H,1H3 |
InChI Key |
FHWXXZMGALOTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.